

Spectroscopic Profile of 4-(1-Pyrrolidinyl)benzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-(1-Pyrrolidinyl)benzaldehyde**

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This technical guide provides a comprehensive analysis of the spectroscopic data for **4-(1-Pyrrolidinyl)benzaldehyde**, a versatile organic compound with applications in chemical synthesis and materials science.^[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles, providing a robust framework for structural elucidation and quality control.

Introduction

4-(1-Pyrrolidinyl)benzaldehyde, with the chemical formula $C_{11}H_{13}NO$ and a molecular weight of 175.23 g/mol, is a substituted aromatic aldehyde.^[2] Its structure, featuring a pyrrolidine ring attached to a benzaldehyde moiety, gives rise to a unique spectroscopic signature that is invaluable for its identification and characterization. This guide will dissect the nuances of its 1H NMR, ^{13}C NMR, IR, and MS spectra to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **4-(1-Pyrrolidinyl)benzaldehyde**, both 1H and ^{13}C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-(1-Pyrrolidinyl)benzaldehyde** is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine ring. The electron-donating nature of the pyrrolidinyl group significantly influences the chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(1-Pyrrolidinyl)benzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected ¹H NMR spectrum will exhibit the following key features:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality
~9.7	Singlet	1H	Aldehydic proton (-CHO)	The strongly deshielding effect of the carbonyl group and the aromatic ring shifts this proton significantly downfield.
~7.7	Doublet	2H	Aromatic protons ortho to the aldehyde group	These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the adjacent meta protons.
~6.6	Doublet	2H	Aromatic protons meta to the aldehyde group	The electron-donating pyrrolidine group shields these protons, causing an upfield shift compared to unsubstituted benzaldehyde. They appear as a doublet due to coupling with the ortho protons.

~3.3	Triplet	4H	Methylene protons of the pyrrolidine ring adjacent to the nitrogen	The electronegative nitrogen atom deshields these protons. They appear as a triplet due to coupling with the adjacent methylene protons.
			Methylene protons of the pyrrolidinyl ring β to the nitrogen	These protons are in a more shielded environment compared to those adjacent to the nitrogen.

Logical Relationship of ^1H NMR Data to Structure



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Caption: Relationship between the structure of **4-(1-Pyrrolidinyl)benzaldehyde** and its ^1H NMR signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ^{13}C .
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Data Interpretation and Key Insights

The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the pyrrolidine carbons.

Chemical Shift (δ , ppm)	Assignment	Causality
~190	Carbonyl carbon (C=O)	The double bond to the highly electronegative oxygen atom causes a significant downfield shift.
~152	Aromatic carbon attached to the pyrrolidine nitrogen	The strong electron-donating effect of the nitrogen atom deshields this carbon.
~132	Aromatic carbons ortho to the aldehyde group	These carbons are deshielded by the aldehyde group.
~125	Aromatic carbon attached to the aldehyde group	This carbon is deshielded by the carbonyl group.
~111	Aromatic carbons meta to the aldehyde group	The electron-donating pyrrolidine group shields these carbons, shifting them upfield.
~47	Methylene carbons of the pyrrolidine ring adjacent to the nitrogen	The electronegative nitrogen deshields these carbons.
~25	Methylene carbons of the pyrrolidine ring β to the nitrogen	These carbons are in a more shielded, aliphatic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Data Interpretation and Key Insights

The IR spectrum of **4-(1-Pyrrolidinyl)benzaldehyde** will display characteristic absorption bands:

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
~2850 and ~2750	C-H stretch (Fermi resonance)	Aldehyde (-CHO)
~1680	C=O stretch	Aldehyde (conjugated)
~1600, ~1520	C=C stretch	Aromatic ring
~1350	C-N stretch	Aromatic amine
~820	C-H out-of-plane bend	1,4-disubstituted benzene

The conjugation of the aldehyde group with the aromatic ring and the electron-donating pyrrolidine group lowers the C=O stretching frequency compared to a non-conjugated aldehyde.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

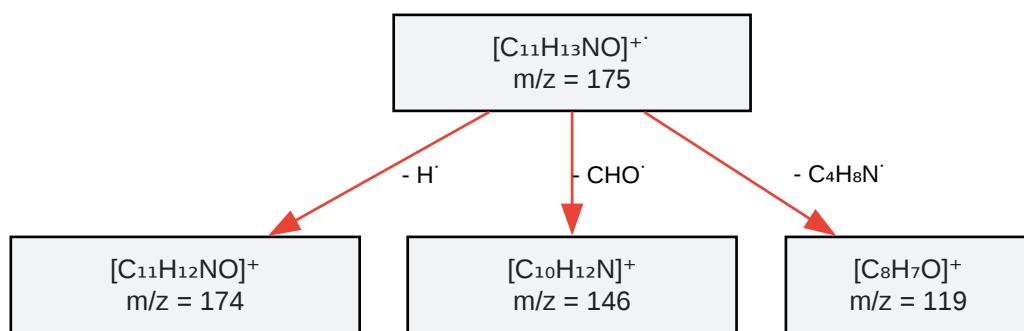
- Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
- Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

Data Interpretation and Key Insights

The mass spectrum of **4-(1-Pyrrolidinyl)benzaldehyde** will show a molecular ion peak and several fragment ions.

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 175$, corresponding to the molecular weight of the compound.^[2] The presence of one nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.
- Major Fragment Ions:
 - $m/z 174 (M-1)^+$: Loss of a hydrogen atom from the aldehyde group.
 - $m/z 146 (M-29)^+$: Loss of the CHO group.
 - $m/z 119$: A significant peak corresponding to the loss of the pyrrolidine ring.^[2]

Fragmentation Pathway



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Caption: Proposed fragmentation pathway for **4-(1-Pyrrolidinyl)benzaldehyde** in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a definitive structural characterization of **4-(1-Pyrrolidinyl)benzaldehyde**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring. The IR spectrum identifies the key functional groups, namely the conjugated aldehyde and the aromatic amine. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a crucial reference for the identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
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